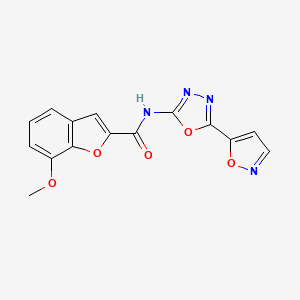![molecular formula C17H14N2O5 B2730502 1-([2,2'-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea CAS No. 2034252-99-6](/img/structure/B2730502.png)
1-([2,2'-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([2,2’-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea is a synthetic organic compound characterized by its unique structure, which includes bifuran and benzodioxole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea typically involves the following steps:
Formation of the Bifuran Moiety: The bifuran component can be synthesized through a palladium-catalyzed coupling reaction between 2-furylboronic acid and 5-bromofuran.
Synthesis of Benzodioxole Derivative: The benzodioxole part is often prepared via a condensation reaction involving catechol and formaldehyde, followed by cyclization.
Urea Formation: The final step involves the reaction of the bifuran and benzodioxole derivatives with an isocyanate to form the urea linkage under mild conditions, typically in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-([2,2’-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the urea group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, especially at the positions ortho to the methylene bridge, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated benzodioxole derivatives.
Aplicaciones Científicas De Investigación
1-([2,2’-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism by which 1-([2,2’-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea exerts its effects involves:
Molecular Targets: The compound targets DNA, forming strong π-π stacking interactions with the base pairs, leading to DNA condensation and inhibition of replication.
Pathways Involved: It induces apoptosis through the activation of caspase pathways and the promotion of DNA fragmentation.
Comparación Con Compuestos Similares
1-(Furan-2-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea: Similar structure but lacks the bifuran moiety.
1-([2,2’-Bifuran]-5-ylmethyl)-3-(phenyl)urea: Similar bifuran structure but with a phenyl group instead of benzodioxole.
This comprehensive overview highlights the significance of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea in scientific research and its potential for future applications
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c20-17(19-11-3-5-14-16(8-11)23-10-22-14)18-9-12-4-6-15(24-12)13-2-1-7-21-13/h1-8H,9-10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBYVWIEWSGBPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2730420.png)
![8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2730421.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2730422.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2730425.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2730428.png)

![2-[(2-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2730431.png)



![3-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2730440.png)
![4-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide](/img/structure/B2730441.png)
